molecular formula C27H34N4 B12727930 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- CAS No. 135264-70-9

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)-

Cat. No.: B12727930
CAS No.: 135264-70-9
M. Wt: 414.6 g/mol
InChI Key: GKWJOTCJRDMLTB-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with diamines, followed by cyclization and spiro formation. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding .

Medicine

In medicinal chemistry, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: These compounds share a similar diazepine ring structure but lack the spiro linkage.

    Piperazines: These compounds contain the piperazine ring but do not have the spiro or diazepine components.

Uniqueness

What sets Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-((4-phenyl-1-piperazinyl)methyl)- apart is its unique spiro linkage, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall functionality.

Properties

CAS No.

135264-70-9

Molecular Formula

C27H34N4

Molecular Weight

414.6 g/mol

IUPAC Name

5-[(4-phenylpiperazin-1-yl)methyl]spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]

InChI

InChI=1S/C27H34N4/c1-2-9-22(10-3-1)30-19-17-29(18-20-30)21-31-26-14-5-4-12-25(26)28-24-13-8-11-23(24)27(31)15-6-7-16-27/h1-5,9-10,12,14,23H,6-8,11,13,15-21H2

InChI Key

GKWJOTCJRDMLTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CN5CCN(CC5)C6=CC=CC=C6

Origin of Product

United States

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